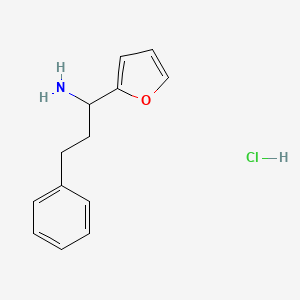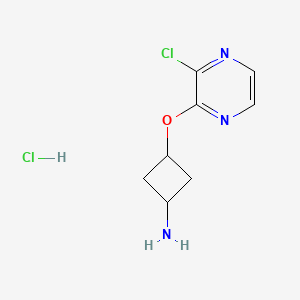![molecular formula C13H13N3O5 B1449379 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-24-8](/img/structure/B1449379.png)
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid
説明
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid, also known as AOA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is derived from reaction of aniline and oxalyl chloride. AOA has been studied for its potential biochemical and physiological effects on living organisms.
科学的研究の応用
Drug Development and Medicinal Chemistry
The pyrrolidine ring, a core structure in this compound, is a common feature in many biologically active molecules. Its presence is known to contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial in drug design . The compound’s ability to act as a versatile scaffold allows for the creation of novel therapeutic agents with potential applications in treating various diseases.
Pharmacophore Exploration
Due to the sp3 hybridization of the pyrrolidine ring, this compound offers a valuable framework for exploring pharmacophore space. This means it can be used to identify and optimize the necessary features for molecular interaction with biological targets, which is a fundamental step in the discovery of new drugs .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in this compound allows for the synthesis of different stereoisomers. These isomers can have varied biological profiles due to their distinct binding modes to enantioselective proteins, making the compound a key player in the development of stereoselective drugs .
Chemical Synthesis Research
In chemical synthesis, this compound can be utilized as an intermediate or a building block. Its reactive sites allow for various modifications, enabling the synthesis of a wide range of chemical entities with diverse properties and potential applications .
Material Science Applications
The structural features of this compound, particularly the pyrrolidine ring, can be exploited in material science. It could be used to modify the properties of materials at a molecular level, potentially leading to the development of new materials with specific characteristics .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatographic methods or other analytical techniques. This would aid in the quantification and qualification of substances in complex mixtures .
Life Science Research
This compound’s derivatives could be used in life science research to study biological processes and pathways. They might act as probes or inhibitors to understand the function of enzymes or receptors in cellular systems .
ADME/Tox Studies
The introduction of heteroatomic fragments like those in this compound is crucial for modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates. This makes it an important compound for pharmacokinetic and toxicological studies .
特性
IUPAC Name |
1-[(2-anilino-2-oxoacetyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKALLCFKAYGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)





